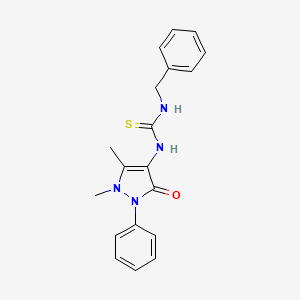![molecular formula C10H10N4O2S B3464471 {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B3464471.png)
{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid
Overview
Description
{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation, lower blood pressure, and improve glucose metabolism. The compound has also been shown to exhibit antioxidant activity, which can protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid in lab experiments is its broad range of potential applications. The compound can be used in various fields of science, including microbiology, pharmacology, and biochemistry. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid. One area of research is the development of novel synthetic methods to improve the yield and purity of the compound. Another area of research is the identification of the specific enzymes and proteins targeted by the compound, which can provide insights into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Scientific Research Applications
{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has also been studied for its potential use in the treatment of diabetes, hypertension, and cardiovascular diseases.
properties
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7-2-4-8(5-3-7)14-10(11-12-13-14)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNUWJOLAYOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]dipropanamide](/img/structure/B3464406.png)
![methyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3464419.png)
![ethyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3464426.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B3464430.png)
![3-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3464454.png)
![N-(2-chloro-4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B3464457.png)
![methyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B3464463.png)
![{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B3464478.png)
![4-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]aniline](/img/structure/B3464480.png)
![N-(3-chlorophenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464484.png)

![N-(4-{[(2,4-dimethyl-5-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B3464499.png)